N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

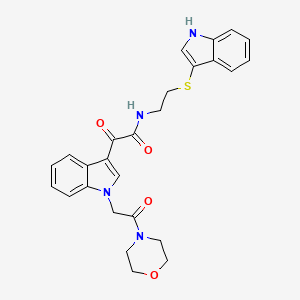

N-(2-((1H-Indol-3-yl)thio)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a bis-indole derivative featuring a central 2-oxoacetamide scaffold. The compound incorporates two distinct indole moieties: one modified with a 2-morpholino-2-oxoethyl group and the other linked via a thioethyl (-S-CH2-CH2-) bridge to the acetamide nitrogen. This structure combines lipophilic (indole), polar (morpholino), and sulfur-containing groups, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O4S/c31-24(29-10-12-34-13-11-29)17-30-16-20(18-5-2-4-8-22(18)30)25(32)26(33)27-9-14-35-23-15-28-21-7-3-1-6-19(21)23/h1-8,15-16,28H,9-14,17H2,(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPBRWHEPFTFGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCSC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also referred to as a morpholino-indole compound, exhibits a range of biological activities that have garnered attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Indole Moieties : Two indole rings contribute to its biological activity.

- Morpholine Group : This cyclic amine enhances solubility and bioavailability.

- Thioether Linkage : The sulfur atom in the thioether contributes to the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 403.5 g/mol |

| IUPAC Name | This compound |

| Chemical Formula | C20H25N3O4S |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cell survival and apoptosis.

- Gene Expression Regulation : The compound has been shown to alter the expression of genes associated with tumor growth and metastasis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15.6 |

| A549 (Lung Cancer) | 12.4 |

| HeLa (Cervical Cancer) | 9.8 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanism underlying its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Anticancer Effects : A recent study published in the International Journal of Pharmaceutical Sciences demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential as a novel therapeutic agent .

- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties, showing that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating resistant infections .

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

- N-(2-Methoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thio)acetamide (): This compound shares the 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)thioacetamide backbone but replaces the thioethyl group with a 2-methoxyphenyl substituent.

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () :

These derivatives feature a 1,3,4-oxadiazole ring instead of a thioethyl group. The oxadiazole’s electron-withdrawing nature may reduce metabolic stability but improve affinity for enzymatic targets like cyclooxygenase or antimicrobial proteins .

Indole Modifications

- Adamantane-Substituted Indoles (): Compounds such as 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives replace the morpholino group with a bulky adamantane moiety. Adamantane’s lipophilicity enhances blood-brain barrier penetration, making these compounds candidates for central nervous system targets .

Fluorobiphenyl and Methoxynaphthyl Derivatives () :

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide and its analogs substitute the acetamide with propanamide and aromatic groups (e.g., fluorobiphenyl). These modifications may improve π-π stacking interactions in hydrophobic binding pockets, relevant to anti-inflammatory or antiviral applications .

Backbone and Functional Group Diversity

- 2-Oxoindoline Derivatives (): Compounds like 2-hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide feature a 2-oxoindoline core instead of a bis-indole system. The conjugated enone structure could confer redox activity or metal-chelation properties, diverging from the target compound’s mechanism .

1,3,4-Oxadiazole-Thioacetamides () :

These derivatives integrate a 1,3,4-oxadiazole ring and sulfanyl group, which may enhance antimicrobial activity via disruption of bacterial membrane integrity .

Key Comparative Data Table

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing N-(2-((1H-indol-3-yl)thio)ethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide?

- Methodology :

- Step 1 : Alkylation of the indole nitrogen using 2-morpholino-2-oxoethyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C) to introduce the morpholinoethyl group .

- Step 2 : Thioether formation via nucleophilic substitution between 2-mercaptoethylamine and 3-bromoindole derivatives (refluxing in ethanol with K₂CO₃) .

- Step 3 : Coupling of the thioethyl-indole intermediate with 2-(1H-indol-3-yl)-2-oxoacetic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt in DCM) .

- Optimization : Solvent polarity (DMF vs. THF), temperature control (0–25°C for sensitive steps), and catalyst selection (e.g., Pd catalysts for cross-coupling) impact yield and purity. Monitor reactions via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of indole substituents and thioether linkage (e.g., δ 7.0–7.5 ppm for indole protons, δ 3.5–4.0 ppm for morpholino protons) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~527.2) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for initial biological screening?

- Methodology :

- Anticancer Activity : Cell viability assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition measured via ADP-Glo™) .

- Dose-Response Analysis : IC₅₀ determination using nonlinear regression models (GraphPad Prism) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Scaffold Modification : Replace morpholino with piperidine or pyrrolidine to assess impact on solubility and target binding .

- Functional Group Variation : Substitute the thioether with sulfoxide/sulfone or modify the acetamide linker .

- In Silico Guidance : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted binding to targets like tubulin or HSP90 .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

- Methodology :

- Binding Site Analysis : Perform molecular dynamics simulations (GROMACS) to assess stability of predicted ligand-protein complexes .

- Off-Target Profiling : Use broad-panel kinase assays (Eurofins KinaseProfiler) to identify unintended interactions .

- Data Triangulation : Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (Kd, kon/koff) .

Q. What strategies improve the compound’s metabolic stability and pharmacokinetics?

- Methodology :

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholino oxidation) .

- Prodrug Design : Mask labile groups (e.g., esterify the acetamide) to enhance oral bioavailability .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu%) and adjust logP via substituent engineering .

Q. How to assess photostability and thermal degradation pathways?

- Methodology :

- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and heat (40–60°C) for 1–4 weeks. Monitor via HPLC for degradation products (e.g., sulfoxide formation) .

- LC-MS/MS Analysis : Identify degradation byproducts (e.g., cleavage of thioether linkage) and propose stabilization strategies (antioxidants or lyophilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.